

Application Notes and Protocols for b-AP15 in Deubiquitinase Activity Assays

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Compound of Interest

Compound Name: *b-AP15*

Cat. No.: *B1684657*

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Introduction

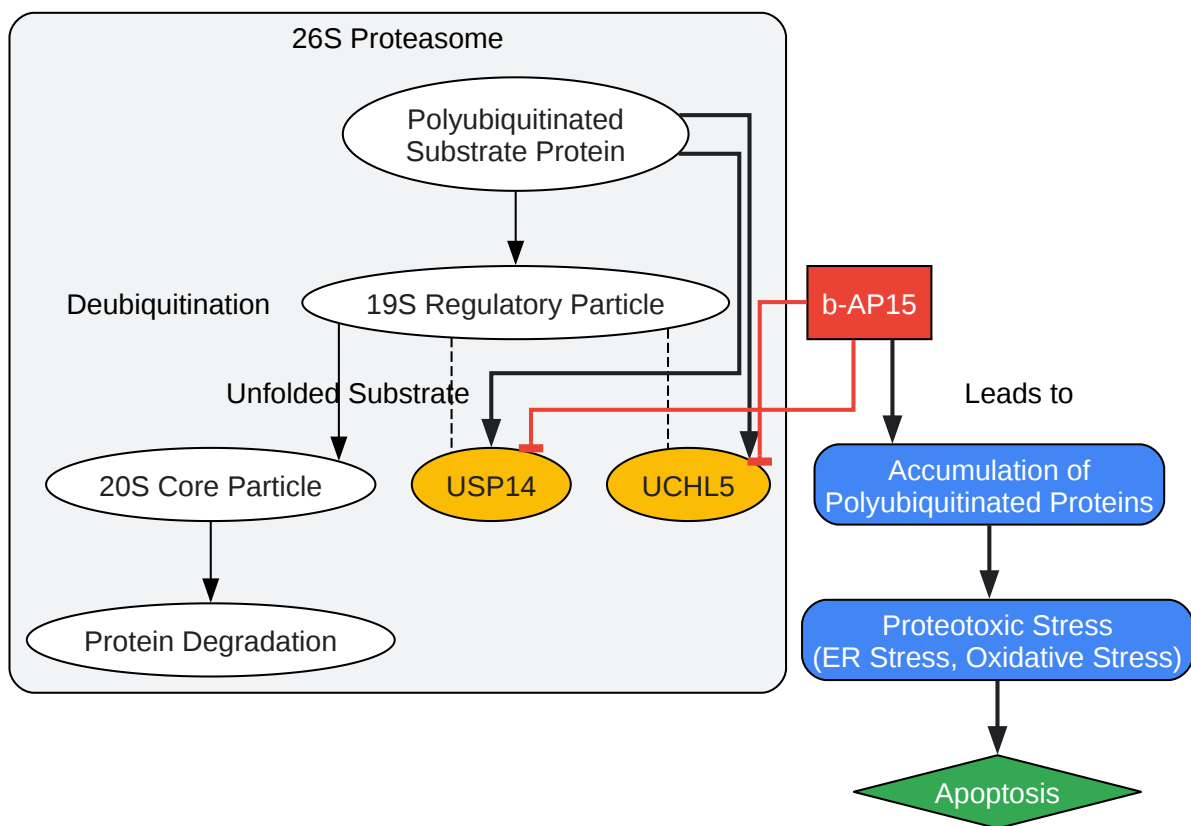
b-AP15 is a small molecule inhibitor that targets the deubiquitinase (DUB) activity associated with the 19S regulatory particle of the proteasome.^{[1][2][3]} Specifically, it inhibits two key DUBs: Ubiquitin C-terminal Hydrolase 5 (UCHL5, also known as UCH37) and Ubiquitin-Specific Peptidase 14 (USP14).^{[1][2][3]} By blocking these enzymes, **b-AP15** prevents the trimming of polyubiquitin chains from protein substrates destined for degradation, leading to their accumulation and ultimately inducing proteotoxic stress, cell cycle arrest, and apoptosis.^{[1][2][4][5]} This makes **b-AP15** a valuable tool for studying the ubiquitin-proteasome system (UPS) and a potential therapeutic agent in oncology.^{[4][6][7]}

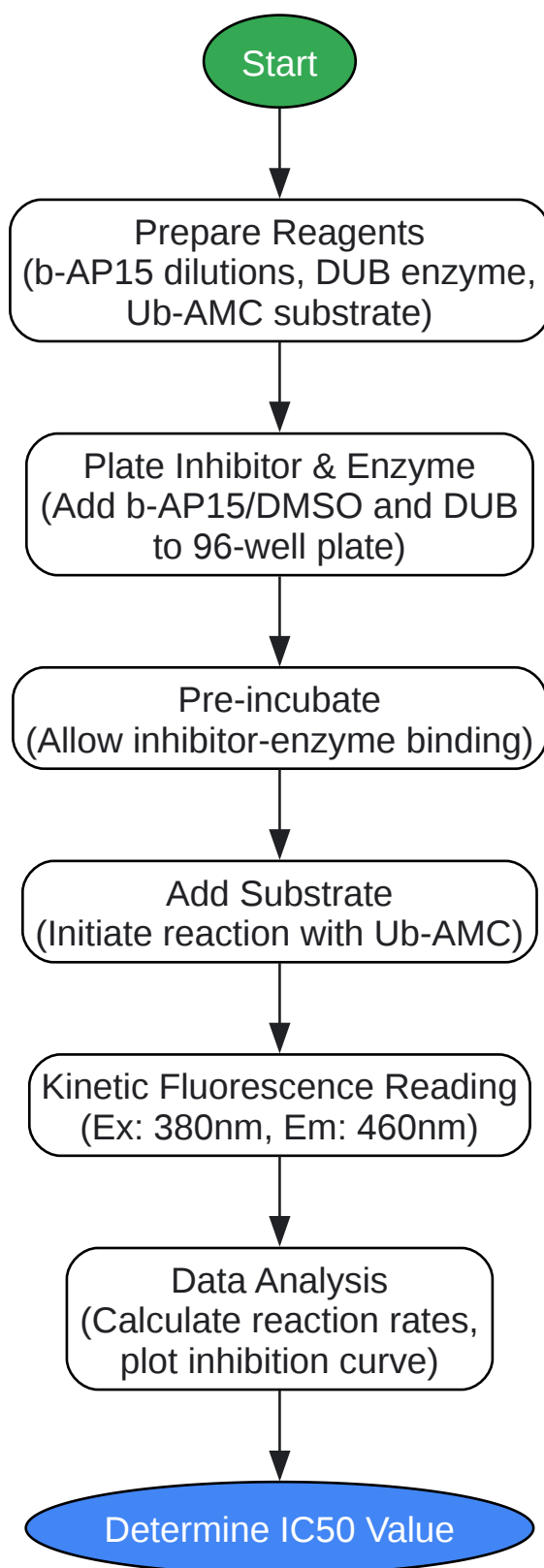
It is important to note that while **b-AP15** is widely used as a USP14/UCHL5 inhibitor, some studies suggest it can act as a non-specific DUB inhibitor at higher concentrations due to its α,β -unsaturated carbonyl motifs, which can react with cysteine residues in various proteins.^{[8][9][10]}

Mechanism of Action

b-AP15 functions by inhibiting the deubiquitinating activity within the 26S proteasome complex. The 19S regulatory particle of the proteasome contains DUBs that remove or edit ubiquitin chains on substrate proteins just before their degradation by the 20S core particle. **b-AP15** specifically inhibits USP14 and UCHL5, causing polyubiquitinated proteins to accumulate.^{[1][2]} This accumulation disrupts protein homeostasis, leading to the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, caspase-mediated

apoptosis.[4][5] This mechanism of action is distinct from that of 20S proteasome inhibitors like bortezomib.[5]





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